Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group. [] It is produced by Streptomyces virginiae, [] and acts synergistically with Virginiamycin S1 to inhibit bacterial protein synthesis. [] Virginiamycin M1 is a crucial subject in scientific research, particularly in the fields of antibiotic resistance, ribosomal structure, and the development of novel therapeutic agents.
Overcoming Streptogramin Resistance: Further research is needed to develop strategies to overcome resistance to streptogramin antibiotics, particularly those mediated by Vat enzymes. [] This could involve the development of novel streptogramin A analogs that evade inactivation by Vat enzymes, the discovery of Vat inhibitors, or the exploration of combination therapies that target multiple resistance mechanisms. []
Exploration of Novel Virginiamycin M1 Derivatives: The discovery of potent CCK antagonist activity in certain Virginiamycin M1 analogs warrants further exploration of its chemical space for the development of novel therapeutic agents. [] Structure-activity relationship studies could identify key structural features that contribute to CCK antagonist activity, leading to the design of optimized analogs with improved potency and selectivity.
Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic produced by the bacterium Streptomyces virginiae. It is classified as a member of the virginiamycin A group, which includes several other related compounds known for their antibacterial properties. Virginiamycin M1 is primarily used in veterinary medicine as a growth promoter and therapeutic agent against certain bacterial infections in livestock .
The primary source of virginiamycin M1 is the actinobacterium Streptomyces virginiae, which was first isolated in the 1950s. This compound falls under the classification of streptogramin antibiotics, a category that includes other derivatives such as virginiamycin S. The structural classification of virginiamycin M1 allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
Key steps in the synthesis include:
Virginiamycin M1 has a complex molecular structure characterized by a large macrocyclic ring that includes multiple stereocenters. The molecular formula is , with a molecular weight of approximately 511.67 g/mol. The structure features a thioether linkage, which is essential for its interaction with bacterial ribosomes .
Virginiamycin M1 participates in several chemical reactions, primarily focused on its mechanism of action against bacteria. Notably, it can undergo modifications to produce derivatives that enhance its antibacterial properties or alter its pharmacokinetics.
Key reactions include:
Virginiamycin M1 has several scientific and practical applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: